3-Hydroxyphloretin

説明

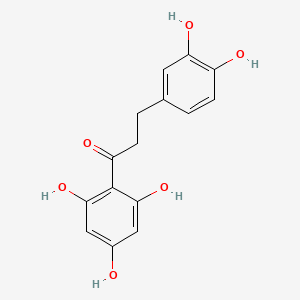

3-Hydroxyphloretin belongs to the class of organic compounds known as 2’-hydroxy-dihydrochalcones. These are organic compounds containing a dihydrochalcone skeleton that carries a hydroxyl group at the 2’-position . It is considered to be a flavonoid .

Synthesis Analysis

The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to sieboldin biosynthesis . Two putative 3-hydroxylases in two wild Malus species were identified whose DHC profile is dominated by sieboldin . CYP98A proteins of wild Malus accessions were able to produce 3-hydroxyphloretin, ultimately leading to sieboldin accumulation by co-expression with PGT2 .

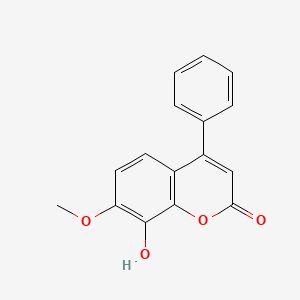

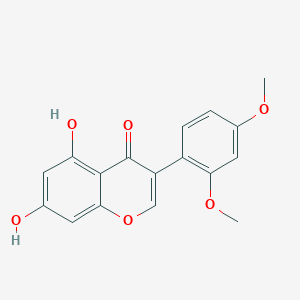

Molecular Structure Analysis

3-Hydroxyphloretin is a phenylpropanoid lacking the heterocyclic C ring and the double bond between α and β positions on the three carbon atoms bridge between homocycles rings A and B . This makes 3-hydroxyphloretin a very flexible molecule, able to bind efficiently with biological macromolecules .

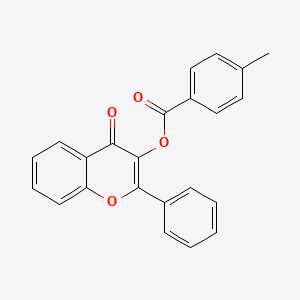

Chemical Reactions Analysis

3-Hydroxyphloridzin and 3-hydroxyphloretin can occur as intermediates in the oxidation of phloridzin and phloretin by polyphenol oxidases (PPO) .

科学的研究の応用

Antioxidant and Anticancer Properties : 3-Hydroxyphloretin has been identified as an excellent antioxidant among several dihydrochalcone compounds isolated from ornamental Malus 'Red Splendor' fruit. Its antioxidant capacity was evaluated using DPPH and ABTS assays. This compound also exhibited notable cytotoxicity against different cancer cell lines, suggesting potential benefits for human health (Xiao et al., 2017).

Antibacterial Activity : Research indicates that 3-Hydroxyphloretin shows antibacterial effects on both Gram-positive and Gram-negative bacteria. It can cause damage to bacterial cells by increasing protein and inorganic phosphate leakage. The study highlights its potential for broad-spectrum antibacterial properties and applications in the food industry (Wang et al., 2020).

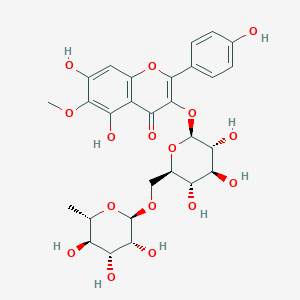

Enzymatic Production and Bioactivity : Enzymatic production of 3-OH Phlorizin, a glucoside of 3-OH phloretin, has been explored. 3-OH phloretin has shown potent inhibitory effects on the differentiation of preadipocytes into adipocytes and lipid accumulation, indicating its potential as a bioactive polyphenol with health benefits (Nguyen et al., 2021).

Skin Care Applications : In a study focused on the Formosan apple, 3-Hydroxyphloretin was identified as an active constituent with potent hydroxyl radical-scavenging and cellular tyrosinase-reducing activities in human epidermal melanocytes. These findings suggest its potential use as a cosmetic agent (Lin et al., 2007).

Pharmacokinetic Studies : 3-Hydroxyphloretin was studied for its pharmacokinetic properties. A high-performance liquid chromatographic method was developed for the determination of phloretin (related to 3-Hydroxyphloretin) in rat serum, aiding in the understanding of its kinetics in biological systems (Remsberg et al., 2010).

Anti-Cancer Effects and Mechanisms : The biochemical basis of the anti-cancer effects of phloretin, including 3-Hydroxyphloretin, was explored. The review discusses how phloretin influences cancer cell signaling and its potential as an anti-cancer agent (Choi, 2019).

作用機序

Target of Action

3-Hydroxyphloretin, a derivative of phloretin, is known to interact with various biological macromolecules . These interactions are the primary targets of 3-Hydroxyphloretin and play a crucial role in its mechanism of action.

Mode of Action

3-Hydroxyphloretin, due to its flexible structure, can efficiently bind with biological macromolecules . This binding leads to the activation or blocking of intracellular signaling pathways , resulting in various biological effects.

Biochemical Pathways

3-Hydroxyphloretin is biosynthesized via the phenylpropanoid pathway . This pathway is a well-known metabolic route and has been extensively studied in various plant species . The compound is a key intermediate for the biosynthesis of dihydrochalcone compounds found in different plant species .

Pharmacokinetics

It is known that phloretin, from which 3-hydroxyphloretin is derived, can increase the fluidity of biological membranes and enhance the penetration of administered drugs . This suggests that 3-Hydroxyphloretin may have similar properties, potentially impacting its bioavailability.

Result of Action

The interaction of 3-Hydroxyphloretin with biological macromolecules and its subsequent impact on intracellular signaling pathways result in a range of biological properties. These include antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities .

Action Environment

The action of 3-Hydroxyphloretin can be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of 3-Hydroxyphloretin, is influenced by biotic and abiotic stress and environmental factors such as UV radiation, wounding, or pathogen attack .

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNABJBYLQABXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)